molecular formula C14H9BrFN3O3S B4758142 2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide

2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B4758142
M. Wt: 398.21 g/mol
InChI Key: UNEOFBQYXQKFEC-UHFFFAOYSA-N
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Description

2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a thioamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs in response to cellular stress. Additionally, this compound has been found to inhibit the synthesis of DNA in bacterial cells, which leads to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential applications in cancer research and bacterial infections. However, this compound has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. One of the main areas of research is to understand the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the toxicity and potential side effects of this compound. Finally, there is a need for more research to explore the potential applications of this compound in other areas of scientific research.
Conclusion:
2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been found to have anti-cancer and antibacterial properties, and its mechanism of action is believed to involve the inhibition of specific enzymes involved in cell growth and division. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound, including understanding its mechanism of action in more detail and exploring its potential applications in other areas of scientific research.

Scientific Research Applications

2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have antibacterial properties and has been shown to be effective against various bacterial strains.

properties

IUPAC Name

2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-12-7-8(19(21)22)5-6-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEOFBQYXQKFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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